molecular formula C17H21N4NaO9P B1680621 Riboflavin sodium phosphate CAS No. 130-40-5

Riboflavin sodium phosphate

Cat. No.: B1680621
CAS No.: 130-40-5
M. Wt: 479.3 g/mol
InChI Key: WXEASYCOEACRIK-BMZHGHOISA-N
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Description

Riboflavin sodium phosphate is a ribitol phosphate and a vitamin B2. It is functionally related to a riboflavin.
A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.

Mechanism of Action

Target of Action

Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .

Mode of Action

This compound plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .

Biochemical Pathways

This compound regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .

Pharmacokinetics

This compound is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

CAS No.

130-40-5

Molecular Formula

C17H21N4NaO9P

Molecular Weight

479.3 g/mol

IUPAC Name

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1

InChI Key

WXEASYCOEACRIK-BMZHGHOISA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

22251-85-0
130-40-5

physical_description

Exists as the dihydrate: Yellow solid;  [Merck Index] Yellow to orange hygroscopic solid;  [JECFA]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22251-85-0

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-Monophosphate, Riboflavin
5'-Phosphate, Riboflavin
Flavin Mononucleotide
Flavin Mononucleotide Disodium Salt
Flavin Mononucleotide Monosodium Salt
Flavin Mononucleotide Monosodium Salt, Dihydrate
Flavin Mononucleotide Sodium Salt
FMN
Mononucleotide, Flavin
Mononucleotide, Riboflavin
Phosphate, Sodium Riboflavin
Riboflavin 5' Monophosphate
Riboflavin 5' Phosphate
Riboflavin 5'-Monophosphate
Riboflavin 5'-Phosphate
Riboflavin Mononucleotide
Riboflavin Phosphate, Sodium
Sodium Riboflavin Phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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